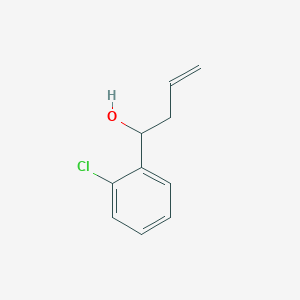

1-(2-Chlorophenyl)but-3-en-1-ol

Description

1-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a chlorophenyl group attached to a butenol chain

Properties

IUPAC Name |

1-(2-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIIUQFVPDIOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323680 | |

| Record name | 1-(2-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-66-0 | |

| Record name | 2-Chloro-α-2-propen-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24165-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24165-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)but-3-en-1-ol can be synthesized through the allylation of 2-chlorobenzaldehyde with allyl bromide. This reaction is typically mediated by a tin/iodine system in water . The reaction conditions involve the use of a catalyst and a solvent to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 1-(2-chlorophenyl)but-3-en-1-one.

Reduction: Formation of 1-(2-chlorophenyl)butan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)but-3-en-1-ol has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential use in medicinal applications.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethanol: Similar structure but with a shorter carbon chain.

1-(2-Chlorophenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

1-(2-Chlorophenyl)butan-1-ol: Similar structure but with a saturated carbon chain.

Uniqueness: 1-(2-Chlorophenyl)but-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.

Biological Activity

1-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO, characterized by a butenol structure and a chlorinated phenyl ring. This compound has garnered attention due to its potential biological activities, including interactions with various molecular targets in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, enhancing binding affinity to enzymes and receptors. Additionally, the chlorinated phenyl ring promotes hydrophobic interactions, which may influence the compound's pharmacological effects.

Structural Comparison

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Butenol | Contains a double bond; unique reactivity |

| 1-(2-Chlorophenyl)ethanol | Alcohol | Shorter carbon chain; different reactivity |

| 1-(2-Chlorophenyl)propan-1-ol | Alcohol | One less carbon; alters physical and chemical properties |

| 1-(2-Chlorophenyl)butan-2-ol | Alcohol | Hydroxyl group at a different position |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Antimicrobial Properties: Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes is a key mechanism behind its efficacy.

Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to estrogen receptor signaling, which is significant given the role of estrogen in various cancers.

Estrogenic Activity: The compound has been evaluated for its potential estrogenic effects. It may interact with estrogen receptors (ERs), influencing endocrine signaling pathways. This interaction could have implications for both therapeutic applications and environmental safety assessments.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound's structural features facilitate binding to specific receptors, particularly estrogen receptors.

- Enzyme Modulation: It can modulate enzyme activities through direct interaction or by altering enzyme conformations.

- Cellular Interactions: The compound may affect cellular processes such as proliferation and apoptosis by influencing signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against bacterial strains such as E. coli and S. aureus. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to modulation of ER signaling pathways, highlighting its potential as an anticancer therapeutic.

Case Study 3: Estrogenic Activity Assessment

Utilizing the Estrogenic Activity Database (EADB), researchers evaluated the estrogenic potential of this compound alongside other compounds. The findings indicated that it exhibits moderate estrogenic activity, warranting further investigation into its implications for human health and environmental safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.